molecular formula C19H16FNO5 B2825083 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903195-28-8

4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2825083
CAS No.: 903195-28-8
M. Wt: 357.337
InChI Key: PEWCJRQVOXRVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzoxazepine-dione class, characterized by a seven-membered oxazepine ring fused to a benzene ring, with two ketone groups at positions 3 and 3. The 2-methyl substituent and the 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl) side chain define its structural uniqueness.

Properties

IUPAC Name

4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c1-11-18(23)21(19(24)13-5-3-4-6-16(13)26-11)10-15(22)12-7-8-17(25-2)14(20)9-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWCJRQVOXRVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C20H18FNO5C_{20}H_{18}FNO_5 with a molecular weight of approximately 371.36 g/mol. The compound features a unique structure that includes a benzo[f][1,4]oxazepine core, which is known for various pharmacological activities.

Structural Representation

PropertyValue
Molecular FormulaC20H18FNO5C_{20}H_{18}FNO_5
Molecular Weight371.36 g/mol
IUPAC Name4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
SolubilitySoluble in organic solvents

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the GABAergic system. The GABAA_A receptor is a significant target for many therapeutic agents due to its role in inhibitory neurotransmission.

Binding Affinity Studies

A study on related compounds demonstrated that derivatives with similar structural motifs exhibited high affinity for the benzodiazepine binding site on GABAA_A receptors. For instance:

  • Compound 6a showed an affinity (Ki = 0.44 nM) significantly higher than diazepam, indicating potential as a hypnotic agent with minimal side effects on memory .

Pharmacological Effects

The pharmacological profile of the compound suggests potential applications in treating conditions such as anxiety, insomnia, and seizures. The following effects have been noted in studies involving structurally related compounds:

  • Anxiolytic Activity : Compounds targeting GABAA_A receptors often exhibit anxiolytic properties.
  • Hypnotic Effects : Similar compounds have shown effectiveness in inducing sleep without significant adverse effects.
  • Anticonvulsant Properties : Some derivatives have been evaluated for their ability to reduce seizure activity in animal models.

Study 1: GABAA_A Receptor Interaction

A recent study investigated the interaction of various oxazepine derivatives with GABAA_A receptors using radioligand binding assays. The results indicated that modifications to the phenyl ring significantly affected binding affinity and biological activity:

CompoundKi (nM)Biological Activity
Diazepam10Standard reference
Compound A0.44High affinity, hypnotic
Compound B0.73Moderate affinity

Study 2: In Vivo Efficacy

In vivo studies on related compounds demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages. The efficacy was assessed using standard behavioral tests such as the elevated plus maze and open field tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The benzoxazepine-dione scaffold is conserved across analogs, but variations in substituents at position 2 of the oxazepine ring and the aryl/alkyl groups on the side chain significantly alter physicochemical and pharmacological profiles. Below is a comparative analysis based on the evidence:

Compound Name Position 2 Substituent Aryl/Substituent on Side Chain Molecular Formula Molecular Mass (g/mol) Key Structural Differences
4-(2-(3-Fluoro-4-Methoxyphenyl)-2-Oxoethyl)-2-Methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (Target Compound) Methyl 3-Fluoro-4-methoxyphenyl C₂₁H₁₇FNO₆ 410.37 (calculated) Reference compound for comparison.
2-Ethyl-4-[2-(5-Fluoro-2-Methoxyphenyl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-dione Ethyl 5-Fluoro-2-methoxyphenyl C₂₀H₁₈FNO₅ 371.36 Ethyl group at position 2; fluorine at position 5 (vs. 3) on phenyl ring.
4-(2-(2-Methoxy-5-Methylphenyl)-2-Oxoethyl)-2-Propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione Propyl 2-Methoxy-5-methylphenyl C₂₃H₂₃NO₆ 409.44 (calculated) Propyl chain at position 2; methyl at position 5 (vs. fluorine at 3) on phenyl ring.
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione Phenyl N/A C₁₇H₁₃NO₃ 295.29 (calculated) Aryl substituent (phenyl) at position 2; lacks the 2-oxoethyl side chain.

Key Observations

Substituent Position on the Phenyl Ring: Fluorine at position 3 (target compound) vs. 5 () alters electronic properties and steric interactions. Fluorine’s electronegativity may enhance binding affinity in specific targets, while its position affects spatial orientation . Methoxy groups at positions 4 (target) vs.

Alkyl vs. Aryl Substituents at Position 2: Methyl (target), ethyl (), and propyl () groups modulate lipophilicity. Longer alkyl chains (e.g., propyl) may increase membrane permeability but reduce aqueous solubility .

Side Chain Modifications :

  • The 2-oxoethyl side chain in the target compound and –5 is absent in , which may limit interactions with hydrophobic pockets in biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.